molecular formula C17H22BrNO3 B7934706 5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide

5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide

Cat. No. B7934706
M. Wt: 368.3 g/mol
InChI Key: DKGIHQCMWKXHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide is a useful research compound. Its molecular formula is C17H22BrNO3 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide involves the condensation of 2-methoxyphenol with 2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluorene-2,7-dione followed by reduction and bromination to obtain the final product.

Starting Materials
2-methoxyphenol, 2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluorene-2,7-dione, sodium borohydride, hydrobromic acid

Reaction
Step 1: Condensation of 2-methoxyphenol with 2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluorene-2,7-dione in the presence of a base such as sodium hydroxide to form 5-methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol., Step 2: Reduction of the intermediate product using sodium borohydride to obtain the corresponding alcohol., Step 3: Bromination of the alcohol using hydrobromic acid to obtain 5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide.

properties

IUPAC Name

2-methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.BrH/c1-18-6-5-10-7-12(19)8-14-15(10)16-11(9-18)3-4-13(20-2)17(16)21-14;/h3-4,7,12,14-15,19H,5-6,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGIHQCMWKXHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(CC3C2C4=C(C1)C=CC(=C4O3)OC)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701015685
Record name 5-Methoxy-9-methyl-2,3,3a,8,9,10,11,11b-octahydro[1]benzofuro[4,3,2-efg][2]benzazocin-2-ol hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide

CAS RN

69353-21-5
Record name Benzofuro(4,3,2-efg)-2-benzazocin-6-ol, 1,2,3,4,6,7,7a,11c-octahydro-9-methoxy-2-methyl-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069353215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-9-methyl-2,3,3a,8,9,10,11,11b-octahydro[1]benzofuro[4,3,2-efg][2]benzazocin-2-ol hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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